molecular formula C8H6BrNO B1166383 SCO1 protein, yeast CAS No. 124834-63-5

SCO1 protein, yeast

Cat. No.: B1166383
CAS No.: 124834-63-5
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Description

The SCO1 protein in Saccharomyces cerevisiae is a mitochondrial inner membrane protein essential for the assembly of cytochrome c oxidase (COX), the terminal enzyme of the respiratory chain. SCO1 facilitates copper delivery to the Cuₐ site of COX subunit II (COX2), a process critical for aerobic respiration . Structural studies reveal that yeast SCO1 (ySCO1) adopts a thioredoxin-like fold with a conserved CxxxC motif that binds Cu(I) via three ligands: two cysteine residues (Cys181 and Cys216) and a histidine (His239) . Mutations in these residues abolish copper binding and impair COX assembly, leading to respiratory deficiency . The protein is anchored to the mitochondrial inner membrane via an N-terminal transmembrane domain, positioning its C-terminal copper-binding domain in the intermembrane space for interaction with COX2 and the copper chaperone COX17 .

Properties

CAS No.

124834-63-5

Molecular Formula

C8H6BrNO

Synonyms

SCO1 protein, yeast

Origin of Product

United States

Scientific Research Applications

Role in Cytochrome c Oxidase Assembly

Functionality and Mechanism
SCO1 is crucial for the post-translational modification and accumulation of cytochrome c oxidase subunits. It facilitates the delivery of copper ions to the enzyme complex, which is necessary for its catalytic activity. Research indicates that mutations in the SCO1 gene lead to respiratory deficiencies due to impaired cytochrome c oxidase assembly, underscoring its vital role in mitochondrial bioenergetics .

Research Findings

  • Copper Binding : The protein binds copper ions through a conserved CXXXC motif and a histidine residue, which are essential for its function .
  • Membrane Localization : SCO1 is an integral membrane protein localized in the inner mitochondrial membrane, with specific hydrophobic regions facilitating its membrane association .

Applications in Disease Modeling

Mitochondrial Diseases
SCO1 has been studied as a model for understanding mitochondrial diseases linked to cytochrome c oxidase dysfunction. Mutations in human homologs of SCO1 are associated with conditions such as hypertrophic cardiomyopathy and neonatal hepatopathy. Yeast models allow researchers to dissect the molecular mechanisms underlying these diseases and test potential therapeutic interventions .

Case Studies

  • Neonatal Hepatopathy : Studies using yeast models have provided insights into how defects in SCO1 affect liver function and overall metabolism, offering pathways for targeted therapies .
  • Hypertrophic Cardiomyopathy : Investigations into SCO1's role in cardiac muscle function have highlighted potential genetic interventions that could mitigate disease symptoms .

Insights into Copper Metabolism

Copper Homeostasis
SCO1 is integral to understanding copper metabolism within cells. Its role in transporting copper to cytochrome c oxidase positions it as a key player in maintaining cellular copper levels, which is crucial for various enzymatic processes.

Research Applications

  • Copper Deficiency Studies : Deletion studies of the SCO1 gene in yeast have elucidated the consequences of copper deficiency on mitochondrial function and overall cell viability. Such studies help in understanding how copper levels affect metabolic pathways and cellular health .
  • Environmental Stress Responses : Research has shown that yeast lacking SCO1 exhibit altered stress responses under low copper conditions, providing insights into how cells adapt to metal ion availability .

Biotechnological Applications

The understanding of SCO1's function has implications for biotechnology, particularly in metabolic engineering and synthetic biology.

Application Area Description
Metabolic Engineering Modifying yeast strains to enhance copper utilization or cytochrome c oxidase activity for biofuel production.
Synthetic Biology Utilizing insights from SCO1 to design synthetic pathways that mimic natural copper delivery systems for therapeutic proteins.

Comparison with Similar Compounds

Structural and Functional Homologs

The following table summarizes key similarities and differences between ySCO1 and related proteins:

Protein Organism Function Copper Binding Key Interactions Distinct Features References
ySCO1 S. cerevisiae Cuₐ site assembly in COX2 Cu(I) via Cys181, Cys216, His239 COX17, COX2 Membrane-anchored; thioredoxin-like fold
BsSCO Bacillus subtilis Putative copper delivery Prefers Cu(II) N/A Soluble domain; mechanistic similarity to ySCO1
hSCO1/hSCO2 Homo sapiens Cooperative Cuₐ assembly in COX Cu(I)/Cu(II) COX17, COX2, each other Non-complementary with ySCO1; SCO2 mutation linked to cardioencephalomyopathy
COX11 S. cerevisiae Cuᴮ site assembly in COX1 Cu(I) COX1 Matrix-facing; structurally distinct from SCO1
COX17 S. cerevisiae Soluble copper chaperone Cu(I) ySCO1, COX2 Upstream regulator; lacks membrane anchor

Key Comparative Insights

BsSCO (Bacterial Homolog)
  • Structural Similarity : BsSCO shares a thioredoxin-like fold with ySCO1 but lacks a transmembrane domain, existing as a soluble protein .
  • Copper Handling : Both proteins exhibit higher affinity for Cu(II) over Cu(I), suggesting a conserved mechanism where Cu(II) is captured and reduced to Cu(I) for transfer to COX .
  • Functional Divergence : Unlike ySCO1, BsSCO’s role in bacterial COX assembly remains less defined, highlighting evolutionary specialization in copper trafficking pathways .
Human SCO1 and SCO2
  • Non-Redundancy: Human SCO1 and SCO2 cannot complement yeast sco1Δ mutants, indicating functional divergence. A chimeric protein combining yeast N-terminal and human SCO1 C-terminal domains restores respiration, emphasizing the importance of the C-terminal copper-binding region .
  • Cooperative Roles : hSCO2 receives copper from COX17 and transfers it to COX2 via hSCO1, which stabilizes the Cuₐ site. This cooperation is absent in yeast, where a single SCO1 suffices .
  • Disease Links : Missense mutations in hSCO1 (e.g., P174L) disrupt copper transfer without affecting binding, while hSCO2 mutations (e.g., E140K) cause fatal infantile cardioencephalomyopathy due to COX deficiency .
COX11
  • Distinct Target Site : COX11 assembles the Cuᴮ site in COX1, unlike SCO1’s Cuₐ focus. Both are inner membrane proteins but occupy opposing membrane orientations (COX11 faces the matrix, SCO1 the intermembrane space) .
  • Copper Coordination : COX11 binds Cu(I) via methionine and histidine residues, contrasting with ySCO1’s cysteine-rich site .
COX17
  • Upstream Chaperone: COX17 delivers copper to ySCO1 but cannot rescue sco1Δ mutants, whereas ySCO1 overexpression compensates for cox17Δ, confirming its downstream role .
  • Structural Flexibility : As a soluble protein, COX17 transiently interacts with membrane-bound ySCO1, enabling copper handoff in the intermembrane space .

Redox and Metabolic Roles

  • Thioredoxin-like Fold: ySCO1’s structural similarity to thioredoxins (Trx) and peroxiredoxins (Prx) suggests ancestral redox activity, though it lacks canonical enzymatic functions. Instead, its redox sensitivity may regulate copper transfer under oxidative stress .
  • Peroxide Sensitivity: Both sco1Δ and cox11Δ yeast exhibit hypersensitivity to H₂O₂, but this phenotype is uncoupled from respiratory function. For example, some respiration-deficient cox11Δ mutants retain peroxide resistance, implying a secondary redox role for SCO1 .

Preparation Methods

Metal-Binding Properties

SCO1 binds 1 mol of copper per mol of protein, as quantified by atomic absorption spectroscopy. The Cu(I) ion is coordinated by two cysteines (Cys45 and Cys48) and a histidine (His135) within the CPXXCP motif. Nickel-bound SCO1, used for crystallization, adopts a distinct conformation with additional coordination by aspartate.

Structural Insights

Crystallography of Ni(II)-SCO1 reveals a thioredoxin-like fold with a disulfide bond between Cys45 and Cys48 in the oxidized state. Solution NMR of apo-SCO1 shows conformational flexibility, transitioning to a rigid structure upon metal binding.

Table 2: Structural Features of SCO1

PropertyApo-SCO1Cu(I)-SCO1Ni(II)-SCO1
ConformationOpen, flexibleClosed, rigidClosed, rigid
Metal LigandsNoneCys45, Cys48, His135Cys45, Cys48, His135, Asp
Disulfide StatusReducedOxidizedOxidized

Q & A

Q. What is the role of the SCO1 protein in cytochrome c oxidase (COX) assembly in yeast?

The SCO1 protein in yeast is essential for the maturation of the CuA site in the COX2 subunit of cytochrome c oxidase. It acts as a copper chaperone, transferring copper from Cox17 to COX2 via its conserved CXXXC motif. Experimental validation involves in vitro copper transfer assays using purified proteins (e.g., yeast Sco1 and Cox17) and analysis of COX activity in sco1Δ mutants grown on non-fermentable carbon sources like glycerol .

Q. How does SCO1 deletion affect yeast metabolism under respiratory conditions?

sco1Δ strains exhibit a metabolic shift from respiration to fermentation, even on non-fermentable carbon sources. Proteomic analysis (2D gel electrophoresis and mass spectrometry) reveals increased levels of glycolytic enzymes (e.g., pyruvate decarboxylase, alcohol dehydrogenase) and reduced mitochondrial membrane potential. Oxygen consumption assays and ethanol production measurements confirm this fermentative adaptation .

Q. What experimental methods are used to study SCO1-copper interactions?

Key approaches include:

  • X-ray crystallography : Resolving structures of apo- and copper-bound Sco1 to identify binding sites (e.g., Cys148/Cys152 in the CXXXC motif and His239 in the flexible Sco loop) .
  • Inductively coupled plasma mass spectrometry (ICP-MS) : Quantifying copper content in Sco1 purified from yeast co-expressing Cox17 .
  • Genetic suppression assays : Overexpressing Cox17 or SCO2 in sco1Δ mutants to assess functional redundancy .

Advanced Research Questions

Q. How do SCO1 mutations associated with human mitochondrial disorders inform yeast-based studies?

Pathogenic mutations (e.g., human SCO1-P174L) disrupt copper binding and COX assembly. Yeast models expressing chimeric proteins (N-terminal yeast Sco1 + C-terminal human SCO1) reveal that mutations near the CXXXC motif impair copper transfer. Functional rescue experiments and COX activity assays in these chimeras provide mechanistic insights into human pathologies .

Q. What explains the functional divergence between yeast SCO1 and human SCO1/SCO2 paralogs?

Yeast SCO1 and SCO2 originated from a lineage-specific gene duplication distinct from humans. While yeast SCO1 is essential for respiration, human SCO1 and SCO2 perform non-redundant roles: SCO2 delivers copper to COX2, while SCO1 stabilizes the SCO2-COX2 interaction. Heterologous expression studies (e.g., human SCO1 in sco1Δ yeast) and dominant-negative assays in patient fibroblasts highlight this divergence .

Q. How do conflicting data on SCO1’s redox activity impact mechanistic models of COX assembly?

Structural studies show yeast Sco1’s thioredoxin-like fold and redox-active CXXXC motif, suggesting a thiol-disulfide oxidoreductase role. However, in vitro assays using Cys→Ser mutants demonstrate retained copper transfer but impaired COX2 maturation, implying redox activity is secondary to copper chaperoning. Resolving this requires comparative analysis of redox-sensitive GFP reporters in sco1Δ strains versus copper-binding mutants .

Q. What proteomic changes occur in sco1Δ yeast under varying carbon sources, and how do they inform adaptive metabolic pathways?

Comparative proteomics (wild-type vs. sco1Δ on glucose vs. glycerol) reveals upregulation of glycolytic enzymes (e.g., Tdh3, Adh1) and downregulation of mitochondrial ribosomal proteins. Western blotting for COX subunits (e.g., Cox2) and enzymatic assays for citrate synthase confirm mitochondrial dysfunction. These findings support a model where SCO1 loss triggers retrograde signaling to rewire carbon metabolism .

Methodological Considerations

  • Copper quantification : Use ICP-MS with purified Sco1 proteins (expressed in copper-depleted media) to avoid contamination .
  • Structural studies : Soak apo-Sco1 crystals in copper solutions to capture dynamic binding conformations .
  • Metabolic phenotyping : Combine Seahorse assays (oxygen consumption rates) with extracellular flux analysis to distinguish fermentative vs. respiratory activity in sco1Δ strains .

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